molecular formula C19H13NO3 B606492 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one CAS No. 1438463-77-4

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one

Cat. No.: B606492
CAS No.: 1438463-77-4
M. Wt: 303.317
InChI Key: PVCBFFMVNVSMFO-UHFFFAOYSA-N
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Description

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a phenylethynyl group attached to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Phenylethynyl Group: This can be done using phenylacetylene in a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazinone ring can be reduced under specific conditions.

    Substitution: The benzyl and phenylethynyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxazinone ring.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethynyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Similar in structure but with different functional groups.

    2-Hydroxy-4-methoxybenzophenone: Shares the hydroxy and benzyl groups but lacks the oxazinone ring.

Uniqueness

5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one is unique due to its combination of functional groups and the presence of the oxazinone ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCBFFMVNVSMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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